molecular formula C4H7F2NO2 B118109 2,2-Difluoro-n-methoxy-n-methylacetamide CAS No. 142492-01-1

2,2-Difluoro-n-methoxy-n-methylacetamide

Cat. No. B118109
M. Wt: 139.1 g/mol
InChI Key: CUPRFYMJGQMIIC-UHFFFAOYSA-N
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Patent
US05314901

Procedure details

A solution of difluoroacetic acid (4.1 g, 42.7 mmol) in dry dichloromethane (80 ml), under N2, was treated with oxalyl chloride (5.69 g, 44.8 mmol). After stirring at 35° C. for 3 h, the reaction was cooled to 0° C. and treated with N,O-dimethylhydroxylamine hydrochloride (5.0 g, 51.2 mmol), then cooled to -20° C., and treated dropwise with 2,6-dimethylpyridine (19.86 ml, 171 mmol). The reaction was allowed to warm up to room temperature over 2 h then quenched by the addition of ice and water. Orthophosphoric acid (2M) was added until the aqueous layer reached pH4. The aqueous and organic phases were separated and the organic layer was washed with 2M orthophosphoric acid (2×50 ml). The organic layer was dried (Na2SO4) then concentrated in vacuo and the residue was distilled to afford the title compound (D5) as a clear oil (3.72 g, 63%) b.p. 60° C. at 1.5 mm Hg (Kugelrohr).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
19.86 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:6])[C:3](O)=[O:4].C(Cl)(=O)C(Cl)=O.Cl.[CH3:14][NH:15][O:16][CH3:17].CC1C=CC=C(C)N=1>ClCCl>[CH3:14][N:15]([O:16][CH3:17])[C:3](=[O:4])[CH:2]([F:6])[F:1] |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
FC(C(=O)O)F
Name
Quantity
5.69 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
19.86 mL
Type
reactant
Smiles
CC1=NC(=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
After stirring at 35° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
then quenched by the addition of ice and water
ADDITION
Type
ADDITION
Details
Orthophosphoric acid (2M) was added until the aqueous layer
CUSTOM
Type
CUSTOM
Details
The aqueous and organic phases were separated
WASH
Type
WASH
Details
the organic layer was washed with 2M orthophosphoric acid (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C(C(F)F)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.